molecular formula C13H24SSn B8521613 (5-Hexylthiophen-2-yl)trimethylstannane

(5-Hexylthiophen-2-yl)trimethylstannane

Cat. No.: B8521613
M. Wt: 331.1 g/mol
InChI Key: ZJZMTFNSMGTRBF-UHFFFAOYSA-N
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Description

(5-Hexylthiophen-2-yl)trimethylstannane is an organotin compound featuring a thiophene ring substituted with a hexyl chain at the 5-position and a trimethylstannane group at the 2-position. This compound is primarily used in Stille coupling reactions, a critical methodology in organic synthesis for forming carbon-carbon bonds, particularly in the fabrication of conjugated polymers for optoelectronic devices . The hexyl chain enhances solubility in organic solvents, facilitating processability in thin-film applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs) . Its synthesis involves coupling a hexyl-substituted thiophene precursor with trimethyltin chloride under catalytic conditions, as demonstrated in the preparation of benzothiadiazole-fullerene hybrids for bulk heterojunction (BHJ) solar cells .

Properties

Molecular Formula

C13H24SSn

Molecular Weight

331.1 g/mol

IUPAC Name

(5-hexylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;;;;/h6,8H,2-5,7H2,1H3;3*1H3;

InChI Key

ZJZMTFNSMGTRBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5-Hexylthiophen-2-yl)trimethylstannane typically involves the stannylation of 5-hexylthiophene using trimethyltin chloride in the presence of a base such as n-butyllithium. The reaction is generally performed under inert conditions to prevent oxidation. The basic reaction scheme can be represented as follows:

5 Hexylthiophene+Trimethyltin Chloriden Butyllithium 5 Hexylthiophen 2 yl trimethylstannane\text{5 Hexylthiophene}+\text{Trimethyltin Chloride}\xrightarrow{\text{n Butyllithium}}\text{ 5 Hexylthiophen 2 yl trimethylstannane}

The compound exhibits properties that make it suitable for various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Stille coupling reactions with halides in the presence of palladium catalysts, forming new carbon-carbon bonds .

Organic Electronics

This compound is primarily used in the synthesis of conjugated polymers and small molecules for organic electronic devices:

  • Organic Photovoltaics : It serves as a building block for synthesizing donor materials that enhance light absorption and charge transport in organic solar cells.
  • Organic Light-Emitting Diodes : The compound is also utilized in developing materials for OLEDs, contributing to improved efficiency and stability.

Material Science

In material science, this compound is employed to develop new materials with specific electronic and optical properties. Its ability to form stable organometallic intermediates allows for the exploration of novel polymer architectures that can lead to enhanced performance in electronic applications .

Medicinal Chemistry

This compound acts as a synthetic intermediate in the preparation of biologically active molecules. Its versatility allows researchers to incorporate it into complex molecular frameworks that may exhibit pharmaceutical properties.

Catalysis

The compound is significant in various catalytic processes, particularly cross-coupling reactions. It facilitates the formation of stable organotin intermediates that can undergo transmetalation with palladium catalysts, enabling the synthesis of complex organic molecules .

Case Study 1: Stille Coupling Reactions

A study demonstrated the application of this compound in Stille coupling reactions with benzothiadiazole derivatives. The reaction proceeded with moderate yields due to the formation of unwanted disubstituted analogues. This research highlighted the compound's utility in synthesizing new organic materials for photovoltaic applications .

Case Study 2: Development of Non-Fullerene Solar Cells

Research focused on medium bandgap polymers for non-fullerene solar cells utilized this compound as a key building block. The study provided insights into enhancing light absorption and charge transport properties, leading to improved device efficiencies .

Data Table: Key Applications and Properties

Application AreaDescriptionKey Findings
Organic ElectronicsBuilding block for donor materials in solar cellsEnhanced light absorption and charge transport
Material ScienceDevelopment of new electronic materialsImproved electronic properties
Medicinal ChemistryIntermediate for biologically active compoundsPotential pharmaceutical applications
CatalysisFacilitator in cross-coupling reactionsEnables formation of complex organic molecules

Chemical Reactions Analysis

Stille Coupling Reactions

(5-Hexylthiophen-2-yl)trimethylstannane serves as a nucleophilic partner in palladium-catalyzed Stille couplings, reacting with electrophilic halogenated aromatic systems. This reaction is pivotal for constructing π-conjugated systems in organic semiconductors and optoelectronic materials.

Mechanistic Pathway

  • Catalyst System : Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) activate the electrophilic partner (e.g., aryl halides).

  • Transmetallation : The stannane transfers its hexylthiophen-2-yl group to the palladium center.

  • Reductive Elimination : Forms a new C–C bond between the thiophene moiety and the electrophile .

Factors Influencing Yield

  • Electrophile Reactivity : Aryl iodides > bromides > chlorides.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance transmetallation .

  • Catalyst Loading : 1–5 mol% Pd achieves optimal turnover .

Challenges :

  • Competing disubstitution in dihalogenated partners reduces monosubstituted product yields (e.g., 58% for benzothiadiazole coupling) .

  • Sensitivity to oxygen and moisture necessitates inert conditions .

Comparative Reactivity with Analogues

The hexyl chain balances solubility and steric effects, distinguishing it from related stannanes:

CompoundAlkyl ChainSolubilityReactivity (vs. aryl bromides)
This compoundC₆H₁₃HighModerate
(5-Octyldodecylthiophen-2-yl)trimethylstannaneC₁₈H₃₇Very HighLow
(5-Hexylthiophen-2-yl)tributyltinC₆H₁₃ModerateHigh

Structural Confirmation Techniques

Post-reaction characterization employs:

  • 1H^{1}\text{H}1H NMR : Shifts in thiophene protons confirm coupling (e.g., δ 7.04 → 8.07 ppm in benzothiadiazole adducts) .

  • 19F^{19}\text{F}19F NMR : Fluorine signal splitting verifies asymmetrical substitution in fluorinated products .

  • HRMS : Validates molecular weight of conjugated products (e.g., [M+Na]⁺ at m/z 710.9134) .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Alkyl Chain Variations
  • (5-Methylthiophen-2-yl)trimethylstannane: Structure: Shorter methyl substituent instead of hexyl. However, the smaller steric profile may improve reaction kinetics in Stille couplings. Applications: Less commonly used in OPVs due to solubility constraints but may be preferred in reactions requiring higher reactivity .
  • (5-Octylthiophen-2-yl)trimethylstannane :

    • Structure: Longer octyl chain.
    • Properties: Enhanced solubility compared to hexyl derivatives but may introduce excessive steric hindrance, reducing coupling efficiency.
    • Applications: Rarely employed due to trade-offs between solubility and reactivity.
(b) Heterocycle Variations
  • (5-Hexylfuran-2-yl)trimethylstannane :

    • Structure: Furan ring replaces thiophene.
    • Properties: Reduced aromaticity and electron density compared to thiophene, leading to lower conjugation and altered electronic properties (e.g., higher HOMO levels).
    • Applications: Less effective in electron-deficient systems but useful in tuning optical bandgaps for specific light-absorption profiles.
  • Phenyl-substituted Analogues (e.g., (5-Phenylthiophen-2-yl)trimethylstannane) :

    • Structure: Phenyl group instead of hexyl.
    • Properties: Increased rigidity and π-conjugation but poor solubility. May enhance charge transport in solid-state devices but requires harsh processing conditions.

Reactivity in Stille Coupling

The hexyl chain in (5-Hexylthiophen-2-yl)trimethylstannane balances steric and electronic effects:

  • Yield and Selectivity: In the synthesis of benzothiadiazole derivative 5, the hexyl-substituted stannane produced a monosubstituted product with moderate yield (exact yield unspecified), with disubstituted byproducts observed due to competing reactions .
  • Solvent Compatibility : The hexyl chain enables compatibility with 1,4-dioxane and toluene, common solvents in Stille couplings, unlike shorter-chain analogues that may precipitate .
Compound Alkyl Chain Solubility Reactivity Typical Yield
This compound C6 High Moderate Moderate
(5-Methylthiophen-2-yl)trimethylstannane C1 Low High Not reported
(5-Octylthiophen-2-yl)trimethylstannane C8 Very High Low Low

Electronic and Application-Specific Properties

  • HOMO/LUMO Levels: The electron-rich thiophene core lowers the LUMO level, facilitating charge transfer in donor-acceptor systems. Hexyl substitution minimally impacts electronic levels but improves film morphology .
  • Comparison with Non-Tin Thiophene Derivatives: Pharmaceutical derivatives like Thiophene fentanyl hydrochloride () and impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () lack the organotin moiety, rendering them irrelevant for cross-coupling but highlighting the versatility of thiophene in diverse fields.

Q & A

Q. Can this compound serve as a precursor for tin oxide (SnO₂) nanostructures in sensors?

  • Methodology :
  • Solvothermal decomposition : Heat the compound in oleylamine at 250°C to yield SnO₂ nanoparticles (5–10 nm). Confirm crystallinity via XRD (JCPDS 41-1445) and monitor PL spectra for defect states .

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